molecular formula C14H13N5O B2757536 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile CAS No. 683781-30-8

2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B2757536
CAS No.: 683781-30-8
M. Wt: 267.292
InChI Key: SRKNPOBWGCUDTA-UHFFFAOYSA-N
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Description

2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure includes a pyrroloquinoxaline core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step processes that include the formation of the pyrroloquinoxaline core followed by functionalization One common method involves the condensation of an appropriate diamine with a diketone to form the quinoxaline ring, followed by cyclization with a suitable reagent to introduce the pyrrole moiety

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of catalysts to reduce reaction times and energy consumption. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases are typically employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile: Lacks the methoxyethyl group, which may affect its solubility and biological activity.

    1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile: Lacks the amino group, potentially altering its reactivity and interaction with biological targets.

    2-amino-1H-pyrrolo[2,3-b]quinoxaline: A simpler structure that may serve as a precursor in the synthesis of more complex derivatives.

Uniqueness

The presence of both the amino and methoxyethyl groups in 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile imparts unique properties, such as enhanced solubility and specific biological activity, distinguishing it from similar compounds. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-20-7-6-19-13(16)9(8-15)12-14(19)18-11-5-3-2-4-10(11)17-12/h2-5H,6-7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKNPOBWGCUDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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